molecular formula C14H12N4O B5680391 3-amino-2-anilino-4(3H)-quinazolinone

3-amino-2-anilino-4(3H)-quinazolinone

Cat. No. B5680391
M. Wt: 252.27 g/mol
InChI Key: CBEYPOADIBVSFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-amino-2-anilino-4(3H)-quinazolinone is a chemical compound that is widely used in scientific research. It is a heterocyclic compound that contains a quinazolinone ring system. This compound has been extensively studied due to its potential therapeutic applications in various diseases such as cancer, inflammation, and infectious diseases.

Scientific Research Applications

Antimicrobial Agents

Research indicates that derivatives of 3-amino-2-anilino-4(3H)-quinazolinone exhibit promising antimicrobial properties. For instance, Khalil Ma and Habib Ns (1987) synthesized several quinazolinone derivatives, including this compound, and found them to be effective antimicrobial agents (Khalil Ma & Habib Ns, 1987).

Anticonvulsant Activity

The compound has been studied for its potential anticonvulsant properties. M. Kornet, T. Varia, and W. Beaven (1983) prepared several 3-amino-4(3H)-quinazolinones and found that some demonstrated anticonvulsant activity in mice, suggesting their potential in treating seizures (M. Kornet et al., 1983).

Antiviral and Antibacterial Properties

Novel derivatives of this compound have been synthesized with significant antiviral and antibacterial activities. Xianglong Wang et al. (2013) synthesized derivatives showing strong activities against various fungi and bacteria, indicating their potential as antibacterial agents (Xianglong Wang et al., 2013).

Synthesis of Novel Compounds

The synthesis of various novel compounds from this compound has been a focus of research, contributing to the development of new pharmaceuticals. For example, G. El‐Hiti (1997) synthesized a range of compounds by reacting this compound with aromatic aldehydes, leading to potentially useful pharmaceutical agents (G. El‐Hiti, 1997).

Broad Biological and Pharmacological Importance

A review by R. D. Amrutkar, S. Amrutkar, and M. Ranawat (2020) highlighted the wide range of biological and pharmacological activities associated with quinazoline derivatives, including antibacterial, antifungal, antiviral, anticonvulsant, antitumor, antihypertensive, analgesic, and anti-inflammatory agents. This review underscored the versatility and significance of compounds like this compound in medicinal chemistry (R. D. Amrutkar et al., 2020).

properties

IUPAC Name

3-amino-2-anilinoquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O/c15-18-13(19)11-8-4-5-9-12(11)17-14(18)16-10-6-2-1-3-7-10/h1-9H,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBEYPOADIBVSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=O)N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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